

Nuclear Magnetic Resonance (NMR) Spectra of Barium Benzoate: A Technical Guide

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Compound of Interest

Compound Name: *Bariumbenzoat*

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Abstract

This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectra of barium benzoate. Due to the limited availability of direct experimental spectra for barium benzoate in public databases, this document focuses on predicted ^1H and ^{13}C NMR spectral data derived from analogous compounds, primarily sodium benzoate. It offers detailed, adaptable experimental protocols for both solution-state and solid-state NMR spectroscopy, enabling researchers to acquire high-quality data. Furthermore, this guide includes visualizations of experimental workflows and the structural relationships of the benzoate anion to its expected NMR signals, serving as a practical resource for the analysis of barium benzoate and similar ionic compounds.

Introduction

Barium benzoate, the barium salt of benzoic acid, is a compound with applications in various chemical processes.^{[1][2]} Understanding its molecular structure and purity is crucial for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure. This guide outlines the expected ^1H and ^{13}C NMR characteristics of barium benzoate and provides robust protocols for its analysis.

Predicted NMR Spectra of Barium Benzoate

Direct experimental NMR data for barium benzoate is not readily available in the public domain. However, the spectral characteristics can be reliably predicted by examining the data for structurally similar benzoate salts, such as sodium benzoate.^[3] The presence of the diamagnetic barium ion (Ba^{2+}) is expected to have a minimal effect on the chemical shifts of the benzoate anion's protons and carbons compared to other alkali or alkaline earth metals.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of the benzoate anion is characterized by signals from the aromatic protons. The symmetry of the monosubstituted benzene ring results in three distinct proton environments.

Table 1: Predicted ^1H NMR Chemical Shifts for Barium Benzoate

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-2, H-6 (ortho)	7.8 - 8.1	Doublet of doublets (dd) or Multiplet (m)
H-3, H-5 (meta)	7.4 - 7.6	Triplet (t) or Multiplet (m)
H-4 (para)	7.4 - 7.6	Triplet (t) or Multiplet (m)

Note: Predicted values are based on data for sodium benzoate and general knowledge of aromatic systems. The exact chemical shifts may vary depending on the solvent and concentration.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum of the benzoate anion will show four signals for the aromatic carbons due to symmetry, and one for the carboxylate carbon.

Table 2: Predicted ^{13}C NMR Chemical Shifts for Barium Benzoate

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylate)	170 - 180
C-1 (ipso)	130 - 135
C-2, C-6 (ortho)	128 - 132
C-3, C-5 (meta)	127 - 130
C-4 (para)	130 - 134

Note: Predicted values are based on data for sodium benzoate and other benzoate derivatives.
[\[3\]](#)

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality NMR spectra of barium benzoate.

Solution-State NMR Spectroscopy

This protocol is suitable for standard ^1H and ^{13}C NMR analysis.

3.1.1. Sample Preparation

- Solvent Selection:** Choose a deuterated solvent in which barium benzoate is soluble. Deuterated water (D_2O) is a common choice for ionic compounds. Deuterated methanol (CD_3OD) or dimethyl sulfoxide ($\text{DMSO}-d_6$) may also be considered.
- Concentration:** Prepare a solution with a concentration of 10-50 mg of barium benzoate in 0.6-0.7 mL of the chosen deuterated solvent. For ^{13}C NMR, a higher concentration is preferable to obtain a good signal-to-noise ratio in a reasonable time.
- Dissolution:** Add the solvent to a clean, dry vial containing the barium benzoate sample. Use a vortex mixer to ensure complete dissolution.
- Filtration (Optional):** If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

- **Transfer:** Carefully transfer the solution into a clean, dry 5 mm NMR tube.
- **Capping:** Securely cap the NMR tube. Ensure the cap is not tilted, as this can affect the spinning of the sample in the spectrometer.

3.1.2. Instrument Parameters (^1H NMR)

- **Spectrometer Frequency:** 400 MHz or higher
- **Pulse Sequence:** Standard single-pulse sequence (e.g., 'zg30')
- **Acquisition Time:** 2-4 seconds
- **Relaxation Delay (D1):** 1-5 seconds
- **Number of Scans:** 8-16
- **Spectral Width:** 12-16 ppm
- **Temperature:** 298 K

3.1.3. Instrument Parameters (^{13}C NMR)

- **Spectrometer Frequency:** 100 MHz or higher
- **Pulse Sequence:** Proton-decoupled single-pulse sequence (e.g., 'zgpg30')
- **Acquisition Time:** 1-2 seconds
- **Relaxation Delay (D1):** 2-5 seconds
- **Number of Scans:** 1024 or higher (depending on concentration)
- **Spectral Width:** 200-250 ppm
- **Temperature:** 298 K

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) can provide information about the structure of barium benzoate in its crystalline form.

3.2.1. Sample Preparation

- **Grinding:** Thoroughly grind the barium benzoate sample into a fine powder using a mortar and pestle. This homogenizes the sample and improves packing efficiency.
- **Packing:** Carefully pack the fine powder into a solid-state NMR rotor (e.g., 4 mm or 7 mm zirconia rotor). Use a packing tool to ensure the sample is tightly packed and balanced.

3.2.2. Instrument Parameters (^{13}C CP/MAS)

- **Spectrometer Frequency:** 100 MHz or higher
- **Technique:** Cross-Polarization Magic Angle Spinning (CP/MAS)
- **Magic Angle Spinning Rate:** 5-15 kHz
- **Contact Time:** 1-5 ms
- **Relaxation Delay (D1):** 5-20 seconds
- **Number of Scans:** 4096 or higher
- **Spectral Width:** 30 kHz or wider

Visualization of Workflows and Structural Relationships

The following diagrams illustrate the experimental workflows and the correlation between the benzoate anion's structure and its NMR signals.



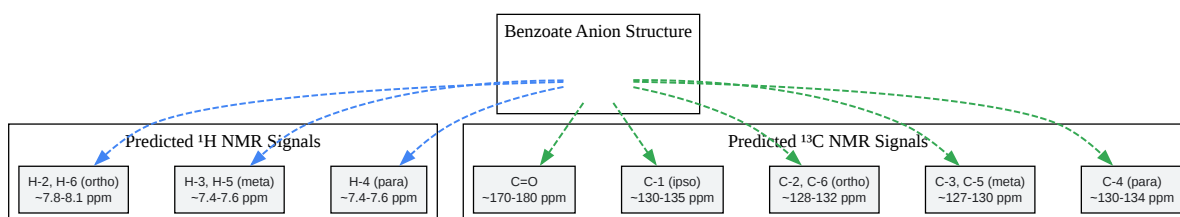
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Caption: Workflow for Solution-State NMR Analysis.



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Caption: Workflow for Solid-State NMR Analysis.



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Caption: Structure-to-Spectrum Correlation for Benzoate.

Conclusion

While experimental NMR data for barium benzoate remains elusive in public repositories, this guide provides a robust framework for its analysis. The predicted ^1H and ^{13}C NMR spectra, based on analogous compounds, offer a reliable reference for researchers. The detailed experimental protocols for both solution-state and solid-state NMR are designed to be adaptable and to yield high-quality data. The visualizations provided serve to clarify the experimental processes and the fundamental relationships between molecular structure and NMR signals, making this guide a valuable tool for scientists and professionals in the field of drug development and chemical research.

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